molecular formula C11H16BrN B181008 N-(3-bromobenzyl)butan-2-amine CAS No. 869949-42-8

N-(3-bromobenzyl)butan-2-amine

Cat. No. B181008
M. Wt: 242.16 g/mol
InChI Key: PIKQKBKACWXYHW-UHFFFAOYSA-N
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Description

N-(3-bromobenzyl)butan-2-amine, commonly known as Br-MBA, is a chemical compound with potential applications in various fields of research and industry. It has a molecular formula of C11H16BrN and a molecular weight of 242.16 g/mol .


Synthesis Analysis

The synthesis of amines like N-(3-bromobenzyl)butan-2-amine typically involves the reaction of a nitrogen nucleophile with a carbon electrophile . A specific example of this strategy is the SN2 reaction of 2-naphthol/sodium hydroxide with butyl p-toluenesulfonate .


Molecular Structure Analysis

The molecular structure of N-(3-bromobenzyl)butan-2-amine consists of a butan-2-amine group attached to a bromobenzyl group . The nitrogen atom in the amine group is sp3 hybridized, making it trigonal pyramidal with a bond angle of roughly 109.5 degrees .


Chemical Reactions Analysis

Amines like N-(3-bromobenzyl)butan-2-amine can undergo a variety of chemical reactions. They can react with acid chlorides or acid anhydrides to form amides . They can also neutralize carboxylic acids to form the corresponding ammonium carboxylate salts .


Physical And Chemical Properties Analysis

Amines typically have three bonds and one pair of lone pair electrons, making the nitrogen sp3 hybridized, trigonal pyramidal, with a bond angle of roughly 109.5 degrees . Primary amines with three or four carbon atoms are liquids at room temperature whereas higher ones are solids .

Safety And Hazards

Amines, including aromatic amines, can significantly harm human health and the environment . They can cause severe skin burns and eye damage, and may cause respiratory irritation . Proper handling and disposal protocols must be followed to minimize their impact on human health and the environment .

Future Directions

N-(3-bromobenzyl)butan-2-amine has potential applications in various fields of research and industry. The development of safe and sustainable methods for the bromination of alkenes, such as those involving the electrochemical oxidation of bromide to bromine, could potentially expand the utility of bromo-organic compounds like N-(3-bromobenzyl)butan-2-amine .

properties

IUPAC Name

N-[(3-bromophenyl)methyl]butan-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrN/c1-3-9(2)13-8-10-5-4-6-11(12)7-10/h4-7,9,13H,3,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIKQKBKACWXYHW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20405896
Record name N-(3-bromobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-bromobenzyl)butan-2-amine

CAS RN

869949-42-8
Record name N-(3-bromobenzyl)butan-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20405896
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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